molecular formula C19H17N3O3 B2968850 6-(4-oxo-3,4-dihydro-1-phthalazinyl)-4-propyl-2H-1,4-benzoxazin-3(4H)-one CAS No. 685109-15-3

6-(4-oxo-3,4-dihydro-1-phthalazinyl)-4-propyl-2H-1,4-benzoxazin-3(4H)-one

Cat. No.: B2968850
CAS No.: 685109-15-3
M. Wt: 335.363
InChI Key: SIADBZUEMHFNRL-UHFFFAOYSA-N
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Description

6-(4-Oxo-3,4-dihydro-1-phthalazinyl)-4-propyl-2H-1,4-benzoxazin-3(4H)-one is a synthetic benzoxazinone derivative characterized by a propyl group at the 4-position of the benzoxazinone core and a phthalazinyl substituent at the 6-position. The benzoxazinone scaffold is a privileged structure in medicinal and agrochemical research due to its versatility in interacting with biological targets . The phthalazinyl moiety introduces a fused bicyclic system, which may enhance π-π stacking interactions or modulate solubility and metabolic stability compared to simpler substituents.

Properties

IUPAC Name

6-(4-oxo-3H-phthalazin-1-yl)-4-propyl-1,4-benzoxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3/c1-2-9-22-15-10-12(7-8-16(15)25-11-17(22)23)18-13-5-3-4-6-14(13)19(24)21-20-18/h3-8,10H,2,9,11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIADBZUEMHFNRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)COC2=C1C=C(C=C2)C3=NNC(=O)C4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-oxo-3,4-dihydro-1-phthalazinyl)-4-propyl-2H-1,4-benzoxazin-3(4H)-one typically involves multi-step organic reactions. One common approach is the condensation of phthalic anhydride with propylamine to form the phthalazinone core, followed by a cyclization reaction with a benzoxazine precursor. Reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. Advanced purification techniques, such as recrystallization or chromatography, are employed to achieve pharmaceutical-grade purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Conversion of functional groups to more oxidized forms.

  • Reduction: : Reduction of specific functional groups to simpler forms.

  • Substitution: : Replacement of one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: : Nucleophiles such as hydroxide ions (OH⁻) or halides (Cl⁻, Br⁻) can be employed.

Major Products Formed

The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a versatile intermediate for synthesizing more complex molecules

Biology

In biological research, 6-(4-oxo-3,4-dihydro-1-phthalazinyl)-4-propyl-2H-1,4-benzoxazin-3(4H)-one can be used as a probe to study biological systems. Its interactions with enzymes and receptors can provide insights into biochemical pathways.

Medicine

In the medical field, this compound has potential applications as a therapeutic agent. Its ability to modulate biological targets makes it a candidate for drug development, particularly in the treatment of diseases related to inflammation and oxidative stress.

Industry

In industry, this compound can be used as a building block for the synthesis of dyes, pigments, and other chemical products. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which 6-(4-oxo-3,4-dihydro-1-phthalazinyl)-4-propyl-2H-1,4-benzoxazin-3(4H)-one exerts its effects involves interactions with specific molecular targets. These interactions can modulate signaling pathways and biological processes, leading to therapeutic outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of benzoxazinones are highly dependent on substitutions at the 2-, 4-, and 6-positions of the core structure. Below is a comparative analysis of 6-(4-oxo-3,4-dihydro-1-phthalazinyl)-4-propyl-2H-1,4-benzoxazin-3(4H)-one with structurally related derivatives:

Substituent Effects at the 4-Position

  • This substitution is less common in natural benzoxazinones but is explored in synthetic derivatives for pesticidal and pharmacological applications .
  • 4-Methyl group : Found in compounds like 4-methyl-2H-1,4-benzoxazin-3(4H)-one derivatives, this substitution is associated with broad-spectrum antimicrobial activity against bacteria, fungi, and viruses .
  • 4-Acetyl group : In 4-acetyl-2-ethyl-2H-1,4-benzoxazin-3(4H)-one (compound 6, ), the acetyl group enhances antifungal potency, completely inhibiting mycelial growth of agricultural fungi at 200 mg/L .
  • Natural 4-hydroxy group : In DIBOA and DIMBOA, the 4-hydroxy group is critical for plant defense mechanisms but is often modified in synthetic derivatives to improve stability and bioactivity .

Substituent Effects at the 6-Position

  • 6-Phthalazinyl group (target compound) : The phthalazinyl substituent introduces a fused aromatic system, which may improve binding to hydrophobic pockets in target proteins or enzymes. This group is distinct from commonly reported 6-position substituents, such as pyrimidinyl or fluorophenyl groups .
  • 6-Pyrazolyl group : In 6-[1-(4-fluoro-2-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]-2H-1,4-benzoxazin-3(4H)-one (compound 14n, ), the pyrazolyl group contributes to potent mineralocorticoid receptor antagonism and antihypertensive effects in vivo .
  • 6-Fluoro or 6-chloro groups : Fluorinated or chlorinated derivatives like 7F-D-DIBOA and 6Cl-D-DIBOA exhibit selective phytotoxicity, with 7F-D-DIBOA showing the highest herbicidal selectivity in weed control .
  • 6-Glucosylated groups : Natural derivatives such as HBOA-Glc and DIBOA-Glc () are glycosylated at the 2-position, enhancing water solubility and serving as storage forms in plants .

Physicochemical and Ecological Considerations

  • Ecological Impact: Synthetic derivatives like the target compound may lack the rapid degradation observed in natural benzoxazinones (e.g., DIBOA and DIMBOA), raising concerns about environmental persistence if used in agrochemicals .
  • Synthetic Accessibility : The phthalazinyl group may require multi-step synthesis, contrasting with simpler halogenated or alkylated derivatives .

Biological Activity

Introduction

6-(4-oxo-3,4-dihydro-1-phthalazinyl)-4-propyl-2H-1,4-benzoxazin-3(4H)-one is a complex heterocyclic compound that has garnered attention for its potential biological activities. Its unique structure combines elements of benzoxazine and phthalazine, leading to diverse pharmacological properties. This article provides a comprehensive overview of the biological activity associated with this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The molecular formula of the compound is C19H17N3O3C_{19}H_{17}N_{3}O_{3}, with a molecular weight of approximately 335.36 g/mol. The synthesis of this compound typically involves multi-step reactions that integrate various chemical processes to achieve the desired heterocyclic structure .

Synthesis Pathways

The synthesis pathways can include:

  • Condensation reactions involving phthalazine derivatives and propyl-substituted benzoxazines.
  • Cyclization reactions under specific catalytic conditions to form the benzoxazine ring.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

  • Antitumor Activity : Analogous compounds have shown cytotoxic effects on various cancer cell lines. Mechanisms include apoptosis induction through tubulin interaction and disruption of microtubule formation .
  • Antimicrobial Properties : Several studies have reported antimicrobial effects against bacteria and fungi, suggesting potential applications in treating infections .
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, which could be beneficial in diseases characterized by chronic inflammation.

Comparative Biological Activity Table

Compound NameStructure FeaturesBiological Activity
2H-benzothiazine derivativesContains thiazine ringAntimicrobial
2H-benzoxazine derivativesLacks phthalazinyl substitutionAnti-inflammatory
6-(Phenyl)-benzoxazinonesSimilar benzoxazine coreAntioxidant

This table illustrates how the unique combination of functional groups in this compound enhances its biological activity compared to structurally similar compounds.

Case Studies and Research Findings

Several studies have investigated the biological activities associated with this compound:

  • Antitumor Mechanisms : Research has shown that derivatives of benzoxazines can induce apoptosis in cancer cells through caspase activation pathways. These studies highlight the role of such compounds in targeting tumor vasculature and inhibiting cell migration .
  • Antimicrobial Efficacy : A study demonstrated that compounds related to the benzoxazine class exhibited significant antimicrobial activity against various pathogens, indicating their potential as therapeutic agents in infectious diseases .
  • Anti-inflammatory Properties : The modulation of inflammatory cytokines by benzoxazine derivatives has been documented, suggesting their utility in treating conditions like arthritis and other inflammatory disorders .

The mechanisms through which this compound exerts its effects include:

  • Inhibition of Cell Proliferation : By disrupting microtubule dynamics.
  • Induction of Apoptosis : Through activation of intrinsic apoptotic pathways.
  • Modulation of Inflammatory Responses : By affecting cytokine production and signaling pathways.

The compound this compound represents a promising candidate for further research due to its diverse biological activities. Its unique structural features contribute to significant antitumor, antimicrobial, and anti-inflammatory effects. Continued exploration into its mechanisms of action and potential therapeutic applications is warranted to fully elucidate its capabilities in pharmacology.

Future Directions

Further studies should focus on:

  • Detailed structure–activity relationship (SAR) analyses to optimize efficacy.
  • Clinical trials to assess safety and effectiveness in humans.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1,4-benzoxazin-3-one derivatives, and how do they apply to this compound?

  • Methodological Answer : The synthesis typically involves cyclization of substituted 2-aminophenol derivatives with ketones or aldehydes. For example, Shridhar et al. (1982) demonstrated a general method using chloroacetyl chloride to cyclize 2-aminophenol intermediates . Frechette and Beach (1998) optimized solvent conditions (e.g., THF or DMF) and temperature (60–80°C) to improve yields . For the target compound, the propyl substituent at position 4 may require alkylation of the benzoxazinone nitrogen using propyl bromide under basic conditions (e.g., K₂CO₃ in acetone) .

Q. What analytical techniques are recommended for structural characterization of this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR are critical for confirming substitution patterns. For example, the 4-propyl group would show triplet signals for CH₂ groups (δ ~1.0–1.5 ppm) and coupling constants in ¹H NMR .
  • GC/MS : Used to verify molecular ion peaks (e.g., m/z 219 for a related compound in ) and fragmentation patterns .
  • X-ray crystallography : Provides definitive proof of stereochemistry and crystal packing, as shown for 6-chloro-2H-1,4-benzoxazin-3(4H)-one in and .

Advanced Research Questions

Q. How can the synthetic yield of this compound be optimized, particularly for the 4-propyl substitution?

  • Methodological Answer :

  • Alkylation efficiency : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity of the benzoxazinone nitrogen with propyl halides .
  • Purity control : Purify intermediates via column chromatography (hexane/ethyl acetate gradients) to remove unreacted starting materials, as impurities can reduce final yields by 10–15% .
  • Reaction monitoring : Employ TLC or HPLC to track reaction progress and identify side products (e.g., over-alkylation at other positions) .

Q. What mechanistic insights exist for the biological activity of 1,4-benzoxazinone derivatives, and how might they apply to this compound?

  • Methodological Answer :

  • Antifungal activity : Derivatives with electron-withdrawing groups (e.g., Cl at position 6) disrupt fungal membrane integrity, as shown in . The 4-propyl group may enhance lipophilicity, improving cell permeability .
  • Anticancer potential : Structure-activity relationship (SAR) studies in highlight that substituents at position 4 (e.g., aryl groups) modulate apoptosis-inducing effects via kinase inhibition . Testing this compound against cancer cell lines (e.g., MCF-7) with MTT assays is recommended .

Q. How can contradictory data on biological activity be resolved for structurally similar compounds?

  • Methodological Answer :

  • Purity validation : Contradictions often arise from unaccounted impurities. Use HPLC-UV/HRMS to confirm purity (>95%) and rule out confounding effects from byproducts .
  • Assay standardization : Compare IC₅₀ values across studies using consistent protocols (e.g., ATP-based viability assays vs. trypan blue exclusion) .

Q. What role does crystallography play in rational drug design for this compound?

  • Methodological Answer :

  • Binding mode prediction : X-ray data () reveal planar conformations of the benzoxazinone core, enabling docking studies with target proteins (e.g., fungal CYP51 or human topoisomerases) .
  • Solubility optimization : Crystal packing analysis identifies hydrophobic interactions from the 4-propyl group, guiding salt formation (e.g., HCl salts) to improve aqueous solubility .

Data Interpretation and Experimental Design

Q. What challenges arise in SAR studies of 1,4-benzoxazinone derivatives, and how are they addressed?

  • Methodological Answer :

  • Positional selectivity : Substitutions at positions 4 and 6 often compete. Use regioselective catalysts (e.g., Pd/C for hydrogenation) or protecting groups (e.g., Boc for amines) to direct functionalization .
  • Metabolic stability : Introduce deuterium at metabolically labile sites (e.g., methyl groups) and assess stability in microsomal assays .

Q. How should researchers approach impurity profiling for this compound under ICH guidelines?

  • Methodological Answer :

  • Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and acidic/basic conditions to identify degradation products .
  • LC-MS/MS analysis : Use a C18 column (3.5 µm, 150 mm) with 0.1% formic acid in water/acetonitrile gradients to resolve impurities. Compare retention times and fragmentation patterns with reference standards .

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